1-Methyl-2-(tributylstannyl)-1H-imidazole

Descripción general

Descripción

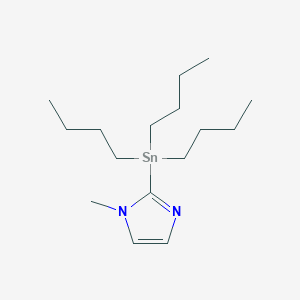

1-Methyl-2-(tributylstannyl)-1H-imidazole is an organotin compound that features a stannyl group attached to an imidazole ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(tributylstannyl)-1H-imidazole typically involves the stannylation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Methyl-2-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution.

Coupling Reactions: It participates in Stille coupling reactions, where the stannyl group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form organotin oxides or reduction to form simpler organotin compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving polar aprotic solvents.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used, with reactions typically carried out under an inert atmosphere.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted imidazoles.

Coupling Reactions: Products are often biaryl or heteroaryl compounds.

Oxidation and Reduction: Products include organotin oxides and reduced organotin species.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Methyl-2-(tributylstannyl)-1H-imidazole serves as a reagent in various organic synthesis reactions:

- Cross-Coupling Reactions : It is particularly significant in Stille coupling reactions, where the stannyl group facilitates the formation of carbon-carbon bonds with organic halides in the presence of palladium catalysts .

- Substitution Reactions : The tributylstannyl group can be replaced by other functional groups via nucleophilic substitution, making it a versatile intermediate for synthesizing substituted imidazoles.

| Reaction Type | Description | Example Products |

|---|---|---|

| Cross-Coupling | Forms carbon-carbon bonds through palladium catalysis | Biaryl compounds |

| Substitution | Replaces stannyl group with other nucleophiles | Various substituted imidazoles |

| Oxidation | Converts to stannic derivatives | Oxidized imidazole compounds |

Medicinal Chemistry

The compound's unique structure allows it to interact with biological targets, making it valuable in drug development:

- Biologically Active Molecules : It is utilized in synthesizing pharmaceuticals targeting specific enzymes or receptors, contributing to the development of therapeutic agents .

- Proteomics Research : As an organostannic compound, it plays a role in proteomics studies, aiding in the analysis and characterization of proteins .

Research indicates that this compound exhibits anti-inflammatory properties:

- Mechanism of Action : It inhibits key signaling pathways involved in inflammation, such as NF-κB and IRF3, leading to reduced production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha (TNF-α) .

Case Study 1: Anti-Inflammatory Effects

In vitro studies using RAW264.7 cells demonstrated that this compound significantly reduced nitric oxide production and suppressed inducible nitric oxide synthase (iNOS) expression. This suggests its potential as an anti-inflammatory agent .

Case Study 2: Drug Development

A study focused on synthesizing novel imidazole derivatives for cancer therapy highlighted the use of this compound as a building block for creating targeted drugs that inhibit tumor growth through specific enzyme interactions .

Mecanismo De Acción

The mechanism of action of 1-Methyl-2-(tributylstannyl)-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of the stannyl group. The stannyl group acts as a nucleophile or electrophile, facilitating the formation of new bonds. In coupling reactions, the palladium catalyst activates the stannyl group, allowing it to react with halides to form carbon-carbon bonds.

Comparación Con Compuestos Similares

- 1-Methyl-2-(tributylstannyl)pyrrole

- N-Methyl-2-(tributylstannyl)pyrrole

- 2-(Tributylstannyl)-1-methylpyrrole

Uniqueness: 1-Methyl-2-(tributylstannyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic properties compared to similar compounds with pyrrole rings. This difference in structure can lead to variations in reactivity and applications, making it a valuable compound in specific synthetic and research contexts.

Actividad Biológica

1-Methyl-2-(tributylstannyl)-1H-imidazole (C₁₄H₁₉N₂Sn) is an organotin compound that has garnered attention for its biological activity and potential applications in medicinal chemistry and materials science. This compound features a methyl group and a tributylstannyl group attached to an imidazole ring, which is a common structural motif in many biologically active molecules. This article explores its biological activity, focusing on its toxicological profile, potential therapeutic applications, and environmental impact.

- Molecular Formula: C₁₄H₁₉N₂Sn

- State: Yellow liquid

- Density: 1.160 g/cm³

- Flash Point: >110°C

Toxicological Profile

This compound is classified as toxic and poses several health risks:

- Toxic if swallowed (H301) : Can lead to severe health issues upon ingestion.

- Harmful in contact with skin (H312) : Causes skin irritation and may lead to systemic toxicity through prolonged exposure.

- Very toxic to aquatic life (H410) : Has long-lasting effects on aquatic organisms, indicating significant environmental hazards .

Safety Measures

Precautionary measures include:

- Avoiding inhalation of vapors.

- Using protective gear when handling the compound.

- Ensuring proper ventilation in work areas .

Biological Activity

The biological activity of this compound primarily revolves around its interactions with biological systems and potential therapeutic uses.

Anticancer Potential

Similar compounds have shown promise in anticancer activities, particularly against liver and lung cancers. It is hypothesized that this compound may induce cell death in cancer cells through mechanisms that warrant further investigation .

The exact mechanism of action for this compound remains underexplored. However, compounds with similar structures have been reported to interact with key cellular pathways involved in tumorigenesis and microbial resistance. The imidazole moiety is known for its ability to form stable complexes with metal ions, which may influence its biological reactivity .

Environmental Impact

Given its classification as very toxic to aquatic organisms, the environmental implications of using this compound are significant. Its persistence in aquatic environments can lead to long-term ecological consequences, necessitating careful management during synthesis and application .

Propiedades

IUPAC Name |

tributyl-(1-methylimidazol-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWFYOPKNSYTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376844 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105494-69-7 | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105494-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(tributylstannyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-(tri-n-butylstannyl)imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that 1-methyl-2-(tributylstannyl)-1H-imidazole is one of the few C-tributylstannyl imines that successfully participates in palladium-catalyzed coupling reactions. What makes this compound unique compared to other C-tributylstannyl imines?

A: While the research [] doesn't explicitly explain why certain C-tributylstannyl imines, including this compound, are successful in these reactions while others are not, it suggests that the specific structure and electronic properties of the imine play a crucial role. Further investigation into the electronic and steric effects of the substituents on the imine ring, particularly comparing this compound to those that did not react, could provide valuable insights. Factors such as ring strain, electron density at the reaction center, and coordination ability with the palladium catalyst could be influencing the reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.